

Methodology for Assessing Spebrutinib's Effect on Cytokine Production

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Compound of Interest		
Compound Name:	Spebrutinib	
Cat. No.:	B611974	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spebrutinib (CC-292) is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1][2][3] BTK is a key component of B-cell receptor (BCR) and Fc receptor signaling, playing a crucial role in B-cell proliferation, differentiation, and cytokine production.[3][4][5] Furthermore, BTK is involved in the activation of myeloid cells, such as macrophages and monocytes, contributing to the production of pro-inflammatory cytokines.[1][4][6] Dysregulation of BTK signaling is implicated in the pathogenesis of autoimmune diseases and B-cell malignancies, making it an attractive therapeutic target.[3][4] These application notes provide detailed methodologies to assess the in vitro effects of **Spebrutinib** on cytokine production from human peripheral blood mononuclear cells (PBMCs), isolated B cells, and macrophages.

Data Presentation

Table 1: In Vitro Effects of Spebrutinib on B-Cell Functions



Parameter	Cell Type	Stimulation	Spebrutinib IC50	Key Findings
B-Cell Proliferation	Primary Human B Cells	α-lgM + CpG	0.7 μΜ	Spebrutinib potently inhibits B-cell proliferation.[1]
IL-6 Production	Primary Human B Cells	α-lgM + CpG	-	Spebrutinib inhibits IL-6 production.[1]
B-Cell Activation Markers (CD86, CD40, CD54, CD69)	Primary Human B Cells	α-lgM + CpG	-	Spebrutinib reduces the expression of B-cell activation markers.[1]
IgG Secretion	Primary Human B Cells	-	-	Spebrutinib inhibits the differentiation of B-cells into plasmablasts and subsequent IgG secretion.[1]

Table 2: In Vitro Effects of Spebrutinib on Myeloid Cell Functions



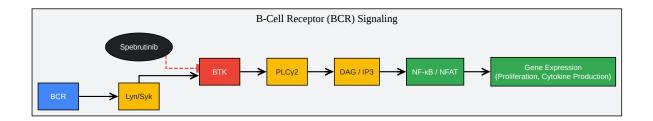
Parameter	Cell Type	Stimulation	Spebrutinib Concentration	Key Findings
TNF-α Production	Human Primary Macrophages	FcyR stimulation	-	Spebrutinib reduces FcyR- stimulated TNF-α production.[1]
CD86 Expression	Dendritic Cells	Toll-like receptor 9 (TLR9) stimulation	-	Spebrutinib reduces TLR9- stimulated CD86 expression.[1]
Degranulation	Basophils	FCɛR stimulation	< 1 μM (IC50)	Spebrutinib potently inhibits FCɛR-induced basophil degranulation.[1]

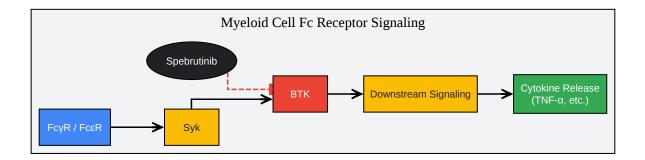
Table 3: Clinical Pharmacodynamic Effects of Spebrutinib in Rheumatoid Arthritis Patients

Effect of **Biomarker** P-value **Significance Spebrutinib** Reduction in a key Serum CXCL13 Significantly reduced < 0.05 chemokine involved in B-cell trafficking.[1][2] Reduction in a pro-Serum MIP-1β Significantly reduced < 0.05 inflammatory chemokine.[1][2] Reduction in a bone Serum CTX-I Significantly reduced < 0.05 resorption biomarker. [1][2]

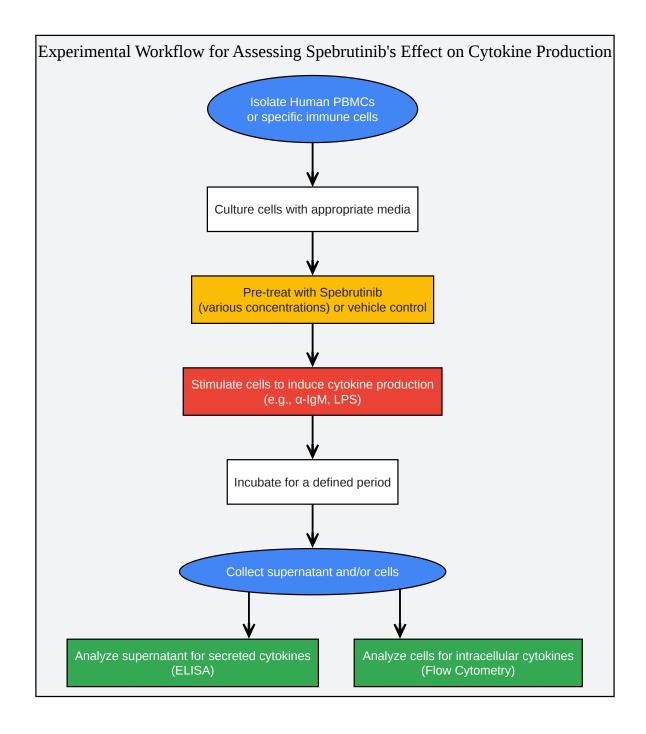
Signaling Pathways and Experimental Workflows











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